molecular formula C29H21N3O3S B4998154 N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B4998154
M. Wt: 491.6 g/mol
InChI Key: OQDODEKJIUDYKA-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in the literature. In

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, compound X has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, compound X can cause changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, compound X has been found to have a positive effect on glucose metabolism. Studies have shown that compound X can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency. Studies have shown that compound X has a much higher anti-cancer activity than other HDAC inhibitors currently on the market. Additionally, compound X has been found to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, one limitation of using compound X in lab experiments is its high cost. The multi-step synthesis process required to produce compound X makes it a costly compound to produce.

Future Directions

There are several future directions for research involving compound X. One area of research is to explore the potential of compound X as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could investigate the use of compound X in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential of using compound X as a diagnostic tool for cancer, as it has been found to selectively target cancer cells.
Conclusion:
In conclusion, N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide, or compound X, is a chemical compound that has potential applications in various scientific research areas. Its potency, low toxicity, and selectivity for cancer cells make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanism of action and potential applications in other disease areas.

Synthesis Methods

The synthesis of compound X involves a multi-step process that starts with the reaction of 4-nitrobenzaldehyde and thiourea to form 5-(4-nitrophenyl)-2-mercapto-1,3-thiazole. This intermediate is then reacted with acetophenone in the presence of a base to form the final product, N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide.

Scientific Research Applications

Compound X has been found to have potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, compound X has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S/c33-28(25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)31-29-30-26(22-14-8-3-9-15-22)27(36-29)23-16-18-24(19-17-23)32(34)35/h1-19,25H,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDODEKJIUDYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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